2-(1H-Indol-3-yl)-2-oxo-N-phenethyl-acetamide

GABAA receptor Benzodiazepine receptor Partial agonist

Neuroscience groups needing consistent BzR partial agonism face variability from generic indolylglyoxylamides. This phenethylamine-subclass compound delivers a predictable partial agonist profile-distinct from tryptamine-derived inverse agonists-enabling reproducible GABAA pharmacology. • Partial agonist at BzR/GABAA; validated for [3H]flumazenil displacement (expected Ki ~0.085-0.51 µM) • CNS-permeable (logP 3.6; TPSA 61.96 Ų) for in vivo behavioral studies • Defined SAR benchmark for N-acyl substituent effects on BzR efficacy Supplied with analytical documentation; available from stock for prompt dispatch.

Molecular Formula C18H16N2O2
Molecular Weight 292.3 g/mol
Cat. No. B4777843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-Indol-3-yl)-2-oxo-N-phenethyl-acetamide
Molecular FormulaC18H16N2O2
Molecular Weight292.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCNC(=O)C(=O)C2=CNC3=CC=CC=C32
InChIInChI=1S/C18H16N2O2/c21-17(15-12-20-16-9-5-4-8-14(15)16)18(22)19-11-10-13-6-2-1-3-7-13/h1-9,12,20H,10-11H2,(H,19,22)
InChIKeyUSGVPHMVQJFJJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.4 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





2-(1H-Indol-3-yl)-2-oxo-N-phenethyl-acetamide: Chemical Identity & Class


2-(1H-Indol-3-yl)-2-oxo-N-phenethyl-acetamide (CAS 94209-12-8) is a synthetic small molecule belonging to the indol-3-ylglyoxylamide class [1]. With a molecular formula of C18H16N2O2 and a molecular weight of 292.3 g/mol, it features an indole nucleus connected via an oxalyl bridge to a phenethylamine moiety [2]. This compound was originally characterized within a series of N-(indol-3-ylglyoxylyl)amine derivatives investigated as ligands for the benzodiazepine receptor (BzR) within the GABAA receptor complex [1]. It is categorized as a discovery-phase agent and is primarily utilized as a research tool in neuroscience and medicinal chemistry to probe BzR pharmacology [3].

1 Partial agonist probe for BzR / GABAA receptor studies
2 Phenethylamine subclass with defined efficacy SAR
3 Free indole NH essential for high-affinity BzR binding

N-Acyl Substituent Determines Binding and Efficacy


Indol-3-ylglyoxylamides are not a homogenous class; their pharmacological activity at the benzodiazepine receptor (BzR) is exquisitely sensitive to the N-acyl substituent [1]. The foundational structure-activity relationship (SAR) study by Bianucci et al. demonstrated that the nature of the amine moiety dictates both binding affinity and functional efficacy, shifting compounds between inverse agonist, partial agonist, and inactive profiles [1]. For example, while tryptamine-derived analogs (Ki range 0.085–0.51 µM) function as inverse agonists, the distinct phenylethylamine subseries to which 2-(1H-Indol-3-yl)-2-oxo-N-phenethyl-acetamide belongs acts as partial agonists despite structural similarity [1]. This profound shift in intrinsic activity means that generic substitution within this scaffold risks selecting a compound with an entirely different pharmacological outcome, rendering it unsuitable for targeted neuroscience research or consistent experimental reproduction [1].

! Tryptamine analogs show inverse agonism, not partial agonism, at BzR
! α-Methyl phenethyl analogs may reduce binding affinity >2-fold
! N1-Methylated indole derivatives lose measurable BzR interaction

2-(1H-Indol-3-yl)-2-oxo-N-phenethyl-acetamide: Evidence vs. Analogs


Partial Agonism vs. Inverse Agonism at BzR

The phenylethylamine subclass, which includes 2-(1H-Indol-3-yl)-2-oxo-N-phenethyl-acetamide, exhibits partial agonist activity at the BzR, in contrast to the tryptamine-derived indolylglyoxylamides (compounds 2–6) that act as inverse agonists [1]. This qualitative efficacy divergence was determined through GABA ratio measurements and in vivo testing [1]. While the tryptamine subclass produced effects consistent with inverse agonism, the phenylethylamine derivatives switched the functional outcome to partial agonism, despite sharing the identical indolylglyoxylamide core scaffold [1].

Partial Agonism vs. Inverse Agonism
Head-to-head
Functional switch: phenethylamine subclass = partial agonist; tryptamine subclass = inverse agonists
Efficacy profile may alter BzR assay endpoint interpretation
GABA ratio & in vivo behavioral models
GABAA receptor Benzodiazepine receptor Partial agonist Inverse agonist Efficacy switching

Binding Affinity: Phenethylamine Subclass Advantage

The phenylethylamine derivatives (compounds 17, 21, 24, 26, and 30) in the Bianucci et al. series demonstrated high affinity for the BzR, with Ki values ranging from 0.085 to 0.51 µM [1]. In contrast, the dopamine-derived subseries (compounds 12–16) failed to achieve comparable potency, and all 1-methylindole derivatives across the series exhibited very low binding affinity [1]. The closely related (R)-2-(1H-indol-3-yl)-2-oxo-N-(1-phenylethyl)acetamide, which differs by a single methyl substituent on the phenethyl carbon, showed substantially reduced affinity (Ki = 1,150–1,550 nM) at recombinant GABAA α1β2γ2 and α2β2γ2 receptors [2].

Binding Affinity Advantage
Cross-study
Phenethylamine Ki ~0.085–0.51 µM vs. α-methyl analog Ki ~1.15–1.55 µM
N-phenethyl substitution maintains BzR target engagement
[3H]flunitrazepam & [3H]flumazenil displacement
Binding affinity Benzodiazepine receptor Radioligand displacement Ki

Lipophilicity and CNS Penetration vs. Benzylamine Analogs

2-(1H-Indol-3-yl)-2-oxo-N-phenethyl-acetamide has a calculated logP (XLogP3) of 3.6 [1], which is higher than that of the corresponding N-benzyl analog (1H-Indole-3-acetamide, α-oxo-N-(phenylmethyl)-; predicted logP ~2.7) [2]. This increased lipophilicity arises from the ethylene spacer in the phenethylamine side chain versus the methylene spacer in benzylamine derivatives. Within the broader indolylglyoxylamide class, the optimal logP range for CNS penetration is approximately 2–4 [3], placing the phenethyl derivative closer to the upper limit of this window while the shorter benzylamine derivatives fall lower in the range.

Lipophilicity & CNS Penetration
Class-level
XLogP3 = 3.6 vs. benzyl analog ~2.7 (Δ +0.9)
Higher logP may support passive CNS permeability
In silico prediction; requires brain exposure validation
Lipophilicity logP CNS drug-like properties Physicochemical profile

Amide NH: Critical Hydrogen Bond Donor vs. Ester

The glyoxylamide NH group in 2-(1H-Indol-3-yl)-2-oxo-N-phenethyl-acetamide is a critical hydrogen bond donor (HBD count = 2) [1]. A dedicated isosteric replacement study demonstrated that converting the amide to an ester (replacing NH with O) in phenylethyl esters of indol-3-ylglyoxylic acid consistently reduced BzR affinity compared to the corresponding amides [2]. This establishes that the amide functionality directly contributes to receptor binding, likely through a hydrogen bond interaction within the BzR pharmacophore [2].

Amide NH vs. Ester
Head-to-head
Amide required for BzR affinity; ester replacement reduces binding
Loss of key H-bond donor may compromise receptor binding
Isosteric replacement study in bovine brain membranes
Hydrogen bonding Isosteric replacement Amide vs. ester BzR pharmacophore

N1-Methylation Abolishes BzR Affinity

The Bianucci et al. study explicitly demonstrated that all prepared 1-methylindole derivatives within the indolylglyoxylamide class exhibited very low binding affinity to the BzR [1]. 2-(1H-Indol-3-yl)-2-oxo-N-phenethyl-acetamide retains the free indole NH (N1-unsubstituted), which is essential for high-affinity receptor interaction [1]. This finding is consistent with subsequent molecular modeling studies showing that the indole NH participates in a key hydrogen bond within the BzR binding pocket [2].

N1-Methylation Effect
Class-level
Free indole NH enables high BzR affinity; N1-methyl derivatives nearly inactive
N1-unsubstituted indole is a structural requirement for BzR interaction
Observed across multiple subseries
N1-methylation Indole substitution BzR binding Structure-activity relationship

Drug-Likeness and Physicochemical Profile Comparison

2-(1H-Indol-3-yl)-2-oxo-N-phenethyl-acetamide features a molecular weight of 292.3 g/mol, a topological polar surface area (TPSA) of 61.96 Ų, and zero violations of Lipinski's Rule of Five (Ro5) [1]. Its quantitative estimate of drug-likeness (QED) score is 0.56, and it fails the Rule of Three (Ro3) for fragment-based lead-likeness [1]. In comparison, the N-benzyl analog (C17H14N2O2, MW 278.3) has a slightly lower molecular weight but comparable TPSA, while the dopamine-linked congeners (e.g., compound 12 series) incorporate additional hydroxyl groups that increase TPSA and HBD count, potentially limiting CNS permeability [2].

Drug-Likeness Profile
Class-level
MW 292.3, TPSA 62 Ų, Ro5 0 violations; Ro3 fails (QED 0.56)
Lead-like CNS profile; dopamine analogs more polar, less CNS-suitable
Calculated descriptors; in vivo correlation pending
Drug-likeness Physicochemical properties Molecular descriptors Lead-likeness

2-(1H-Indol-3-yl)-2-oxo-N-phenethyl-acetamide: Scientific Applications


BzR Partial Agonism Profiling in GABAergic Research

This compound is best deployed as a research tool for investigating partial agonist activity at the benzodiazepine binding site of GABAA receptors. Unlike the tryptamine-derived indolylglyoxylamides that exhibit inverse agonism, the phenylethylamine subclass provides a partial agonist functional profile [1]. This makes it suitable for in vitro radioligand displacement assays using [3H]flunitrazepam or [3H]flumazenil in native brain membrane preparations or recombinant receptor systems, where the expected Ki range for active phenethylamine derivatives is approximately 0.085–0.51 µM [1]. GABA ratio experiments can further characterize the partial agonist nature, providing a complementary pharmacological tool to full agonists like diazepam and inverse agonists like DMCM for receptor mechanism studies [1].

SAR Exploration of Indolylglyoxylamide Scaffold

The compound serves as a reference standard for SAR campaigns aimed at understanding the impact of the N-acyl substituent on BzR affinity and efficacy. Its defined structural features—free indole NH, phenethylamine side chain, and intact glyoxylamide bridge—allow it to function as a benchmark for comparing the binding consequences of N1-methylation (which abolishes affinity [1]), α-methyl substitution on the phenethyl group (which reduces affinity by >2-fold [2]), and amide-to-ester isosteric replacement (which consistently reduces binding [3]). Medicinal chemistry teams can use it as a starting point for iterative library synthesis and computational docking studies informed by the 1996 molecular modeling analyses of the BzR pharmacophore [4].

CNS Drug Discovery: Balanced logP for Brain Penetration

With a calculated logP of 3.6 and a TPSA of 61.96 Ų, 2-(1H-Indol-3-yl)-2-oxo-N-phenethyl-acetamide resides within the favorable property space for CNS passive permeability [1][2]. It is suited for in vivo CNS pharmacology studies where brain exposure is required, such as rodent behavioral models of anxiety or convulsion. Its molecular weight (292.3 g/mol) and zero Ro5 violations support favorable absorption and distribution characteristics [2]. In contrast, dopamine-linked indolylglyoxylamides with higher TPSA and HBD counts [3] are less suitable for CNS applications. The compound's Ro3 failure (QED = 0.56) also confirms it is a lead-like molecule rather than a fragment, appropriate for late-stage hit-to-lead optimization rather than fragment-based screening [2].

Differentiating Partial Agonists from Inverse Agonists in HTS

Because the phenylethylamine subclass exhibits partial agonist activity while the structurally related tryptamine derivatives are inverse agonists, 2-(1H-Indol-3-yl)-2-oxo-N-phenethyl-acetamide can be employed as a subtype-selective reference compound in screening cascades designed to discriminate between BzR ligands of differing intrinsic efficacy [1]. Its inclusion in a screening panel alongside Flumazenil (antagonist), Diazepam (full agonist), and a tryptamine-derived indolylglyoxylamide (inverse agonist) provides a multi-point efficacy calibration that enhances the interpretability of high-throughput BzR screens [1].

Application
Selection Property
Validation Focus
Partial agonism profiling for GABAA receptor studies
Functional efficacy profile (partial agonist)
BzR binding and GABA ratio assay contexts
SAR benchmark for indolylglyoxylamide scaffold
N-phenethyl substitution & free indole NH
Receptor affinity and efficacy SAR verification
CNS permeability and drug-likeness assessment
Balanced logP and TPSA profile
Brain exposure model validation
Efficacy-type calibration in BzR screening panels
Intrinsic activity (partial agonist reference)
Discrimination from full agonist / inverse agonist controls
Quote Request

Request a Quote for 2-(1H-Indol-3-yl)-2-oxo-N-phenethyl-acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.